molecular formula C22H19N9O7 B11531903 2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol

2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol

Cat. No.: B11531903
M. Wt: 521.4 g/mol
InChI Key: JSMIABBMRVLBKH-BHGWPJFGSA-N
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Description

2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL is a complex organic compound that features a combination of furan, triazine, and dinitrophenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include hydrazine, methoxyphenylamine, and dinitrophenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions can occur at the furan or triazine rings, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL
  • **2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL

Uniqueness

The uniqueness of 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4,6-DINITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N9O7

Molecular Weight

521.4 g/mol

IUPAC Name

2-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-dinitrophenol

InChI

InChI=1S/C22H19N9O7/c1-37-16-6-4-14(5-7-16)25-21-26-20(23-12-17-3-2-8-38-17)27-22(28-21)29-24-11-13-9-15(30(33)34)10-18(19(13)32)31(35)36/h2-11,32H,12H2,1H3,(H3,23,25,26,27,28,29)/b24-11+

InChI Key

JSMIABBMRVLBKH-BHGWPJFGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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